molecular formula C12H12ClFO3 B1326108 Ethyl 4-(3-chloro-5-fluorophenyl)-4-oxobutanoate CAS No. 951889-89-7

Ethyl 4-(3-chloro-5-fluorophenyl)-4-oxobutanoate

Cat. No. B1326108
M. Wt: 258.67 g/mol
InChI Key: WUKZOMWINUNBNL-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

The molecular structure of a compound refers to the arrangement of atoms within the molecule. This can be determined using techniques such as X-ray crystallography or NMR spectroscopy. The analysis would look at aspects such as bond lengths and angles, the presence of functional groups, and the overall shape of the molecule.



Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Enzyme-Catalyzed Asymmetric Reduction

Ethyl 4-(3-chloro-5-fluorophenyl)-4-oxobutanoate has been a subject of interest in enzyme-catalyzed asymmetric reduction processes. Research conducted by Shimizu et al. (1990) focused on the stereoselective reduction of ethyl 4-chloro-3-oxobutanoate using a microbial aldehyde reductase in a solvent-water diphasic system, highlighting its potential in enantiomerically pure compound synthesis (Shimizu et al., 1990).

Biocatalysis in Aqueous Systems

Another study by Kataoka et al. (1997) utilized Escherichia coli transformant cells expressing an aldehyde reductase gene for the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate. This research underscores the compound's role in efficient biocatalytic processes (Kataoka et al., 1997).

Green Chemistry Approaches

Research by Kiyani and Ghorbani (2015) demonstrated a one-pot, three-component reaction involving ethyl 3-oxobutanoate/ethyl 4-chloro-3-oxobutanoate, showcasing its utility in green chemistry through efficient synthesis methods (Kiyani & Ghorbani, 2015).

Microbial Asymmetric Reduction

Shimizu et al. (1990) also explored microbial asymmetric reduction using Sporobolomyces salmonicolor, indicating the compound's significance in microbial synthesis of optically active intermediates (Shimizu et al., 1990).

Biocatalytic Synthesis in Aqueous-Organic Solvent Systems

The work of Xu et al. (2006) on the biocatalytic synthesis using Candida magnoliae in a water/n-butyl acetate system further exemplifies the compound's applicability in biocatalytic processes, particularly in biphasic systems (Xu et al., 2006).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

ethyl 4-(3-chloro-5-fluorophenyl)-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClFO3/c1-2-17-12(16)4-3-11(15)8-5-9(13)7-10(14)6-8/h5-7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUKZOMWINUNBNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=CC(=CC(=C1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801254313
Record name Ethyl 3-chloro-5-fluoro-γ-oxobenzenebutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801254313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(3-chloro-5-fluorophenyl)-4-oxobutanoate

CAS RN

951889-89-7
Record name Ethyl 3-chloro-5-fluoro-γ-oxobenzenebutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951889-89-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-chloro-5-fluoro-γ-oxobenzenebutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801254313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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